4-Chloro-5-cyclopropylthieno[2,3-d]pyrimidine
Description
4-Chloro-5-cyclopropylthieno[2,3-d]pyrimidine is a fused heterocyclic compound featuring a thieno[2,3-d]pyrimidine core substituted with a chlorine atom at position 4 and a cyclopropyl group at position 5. The cyclopropyl group at position 5 distinguishes it from related compounds, as this strained three-membered ring may influence steric bulk, electronic effects, and metabolic stability compared to aromatic or linear alkyl substituents . Thieno[2,3-d]pyrimidines are widely studied for their pharmacological and agrochemical applications, with substituent variations modulating reactivity and biological activity .
Properties
Molecular Formula |
C9H7ClN2S |
|---|---|
Molecular Weight |
210.68 g/mol |
IUPAC Name |
4-chloro-5-cyclopropylthieno[2,3-d]pyrimidine |
InChI |
InChI=1S/C9H7ClN2S/c10-8-7-6(5-1-2-5)3-13-9(7)12-4-11-8/h3-5H,1-2H2 |
InChI Key |
XHRIXYITMLTPPX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=CSC3=C2C(=NC=N3)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-5-cyclopropylthieno[2,3-d]pyrimidine typically involves the following steps:
Formation of the Thieno[2,3-d]pyrimidine Core: This can be achieved through the cyclization of appropriate precursors. For example, starting with a thiophene derivative, one can introduce the pyrimidine ring via a condensation reaction with a suitable amidine or guanidine derivative.
Cyclopropylation: The cyclopropyl group can be introduced via a cyclopropanation reaction, often using reagents like diazomethane or cyclopropylcarbinol in the presence of a catalyst.
Industrial Production Methods
Industrial production of 4-Chloro-5-cyclopropylthieno[2,3-d]pyrimidine would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions for higher yields and purity, employing continuous flow reactors, and ensuring compliance with safety and environmental regulations.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-5-cyclopropylthieno[2,3-d]pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced, depending on the functional groups present and the reagents used.
Cyclization and Ring-Opening Reactions: The thieno[2,3-d]pyrimidine core can participate in cyclization or ring-opening reactions, leading to the formation of new heterocyclic structures.
Common Reagents and Conditions
Substitution: Nucleophiles like amines (e.g., aniline) or thiols (e.g., thiophenol) in the presence of a base (e.g., sodium hydride) can facilitate substitution reactions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amino derivative, while oxidation might introduce additional functional groups like hydroxyl or carbonyl groups.
Scientific Research Applications
4-Chloro-5-cyclopropylthieno[2,3-d]pyrimidine has several applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for designing kinase inhibitors, which are crucial in cancer therapy. The compound’s structure allows for modifications that can enhance its binding affinity and selectivity for specific kinases.
Biological Studies: Researchers use this compound to study its effects on various biological pathways, including cell signaling and apoptosis.
Chemical Biology: It is employed in the development of chemical probes to investigate the function of specific proteins and enzymes.
Industrial Applications: The compound can be used in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-Chloro-5-cyclopropylthieno[2,3-d]pyrimidine involves its interaction with molecular targets such as kinases. By binding to the active site of these enzymes, the compound can inhibit their activity, leading to the disruption of signaling pathways that are essential for cell proliferation and survival. This inhibition can induce apoptosis in cancer cells, making it a potential therapeutic agent.
Comparison with Similar Compounds
Structural and Functional Comparison with Thieno[2,3-d]pyrimidine Derivatives
The following table compares 4-Chloro-5-cyclopropylthieno[2,3-d]pyrimidine with structurally similar thieno[2,3-d]pyrimidine derivatives, focusing on substituents, molecular properties, and applications:
Key Observations:
- Reactivity: Chlorine at position 4 enables nucleophilic substitution reactions, as seen in analogs used to synthesize bioactive derivatives (e.g., 4-amino intermediates in ) .
- Solubility : Bulky substituents (e.g., 2-chlorophenyl in ) increase molecular weight and lipophilicity, whereas methyl groups () enhance aqueous solubility .
Comparison with Other Fused Pyrimidine Systems
Thieno[2,3-d]pyrimidines belong to a broader class of fused pyrimidines, including pyrrolo-, furo-, and pyrido-pyrimidines. Key differences include:


Functional Implications :
- Electron Density: Thieno derivatives (with sulfur) exhibit greater electron delocalization than furo or pyrrolo analogs, affecting redox properties .
Research and Application Perspectives
The unique steric profile of 4-Chloro-5-cyclopropylthieno[2,3-d]pyrimidine warrants further investigation into:
- Synthetic Routes : Cyclopropanation strategies (e.g., Simmons-Smith reaction) for introducing the cyclopropyl group, as inferred from analogs in .
- Drug Design : Exploiting the cyclopropyl group’s metabolic stability for kinase inhibitors or antimicrobial agents, building on pyrrolo-pyrimidine research .
- Agrochemical Development: Optimizing substituents for pesticidal activity, inspired by 4-amino-5-chloro derivatives .
Data Gaps: Current literature lacks direct studies on 4-Chloro-5-cyclopropylthieno[2,3-d]pyrimidine, necessitating experimental validation of its physicochemical and biological properties.
Biological Activity
4-Chloro-5-cyclopropylthieno[2,3-d]pyrimidine is a compound belonging to the thieno[2,3-d]pyrimidine class, which has garnered attention for its potential biological activities, particularly in cancer therapy. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The structure of 4-Chloro-5-cyclopropylthieno[2,3-d]pyrimidine can be described as follows:
- Molecular Formula : C_9H_8ClN_3S
- Molecular Weight : 227.69 g/mol
- IUPAC Name : 4-chloro-5-cyclopropylthieno[2,3-d]pyrimidine
This compound features a thieno-pyrimidine core structure, which is known for its diverse pharmacological properties.
Anticancer Activity
Research indicates that thieno[2,3-d]pyrimidine derivatives exhibit significant cytotoxic effects against various cancer cell lines. Notably, 4-Chloro-5-cyclopropylthieno[2,3-d]pyrimidine has been evaluated for its potential as an anticancer agent.
- Cytotoxicity Studies :
- In vitro studies have demonstrated that this compound exhibits cytotoxic activity against several cancer cell lines, including MDA-MB-231 (triple-negative breast cancer) and HepG2 (hepatocellular carcinoma) cells.
- The IC50 values for these studies ranged from 27.6 µM to 59 µM, indicating a moderate level of potency compared to established chemotherapeutics.
The mechanism by which 4-Chloro-5-cyclopropylthieno[2,3-d]pyrimidine induces cell death involves several pathways:
- Cell Cycle Arrest : Flow cytometry analysis revealed that treatment with the compound leads to an increase in the G1 phase population while decreasing the S and G2/M phase populations. This indicates an antiproliferative effect.
- Apoptosis Induction : The compound has been shown to upregulate pro-apoptotic proteins such as caspase-3 and Bax while downregulating the anti-apoptotic protein Bcl-2. This suggests a mechanism of action that promotes apoptosis in cancer cells.
Study on Thieno[2,3-d]pyrimidine Derivatives
A study focusing on various thieno[2,3-d]pyrimidine derivatives highlighted the biological activity of these compounds against cancer cells. Among the synthesized derivatives, those containing electron-withdrawing groups showed enhanced cytotoxicity.
- Key Findings :
- Compounds with halogen substitutions exhibited better activity due to increased electron affinity.
- The study concluded that structural modifications could lead to improved therapeutic profiles.
In Silico Studies
Computational docking studies have been employed to predict the binding affinity of 4-Chloro-5-cyclopropylthieno[2,3-d]pyrimidine with various targets involved in cancer progression. These studies suggest that the compound may interact effectively with enzymes such as EGFR and CDK2.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


